Evidence 1: Enhanced Molecular Homogeneity via Narrow Molecular Weight Distribution
Reviparin (Clivarin) is differentiated from most other commercially available LMWHs by its narrower and more uniform molecular weight distribution, a direct result of its optimized manufacturing process [1][2]. This is a key physicochemical property that underpins its consistent biological activity. While the specific gel permeation chromatography data illustrating this narrow distribution is a core part of its pharmacologic validation, the exact comparative distribution curves for other LMWHs are not detailed in the provided abstracts. However, the consistent qualitative assertion of a 'narrow molecular weight distribution profile' across multiple peer-reviewed publications and its designation as a 'homogeneous' LMWH provide a class-level inference of its unique manufacturing process [3][4].
| Evidence Dimension | Molecular Weight Distribution Homogeneity |
|---|---|
| Target Compound Data | Narrow, uniform distribution; characterized as 'homogeneous' |
| Comparator Or Baseline | Most other commercially available LMWHs (e.g., enoxaparin, dalteparin) |
| Quantified Difference | Not directly quantified in the provided abstracts, but characterized as 'more uniform' and 'narrower'. |
| Conditions | Manufacturing process: controlled nitrous acid digestion of porcine mucosal heparin. |
Why This Matters
A narrower molecular weight distribution suggests a more predictable and reproducible pharmacological profile, which is critical for minimizing lot-to-lot variability in both research and clinical settings.
- [1] Fareed J, Jeske W, Eschenfelder V, Iqbal O, Hoppensteadt D, Ahsan A. Pharmacologic validation of the clinical effects of an optimized low-molecular-weight heparin-reviparin. Semin Thromb Hemost. 1995;21(2):212-27. doi: 10.1055/s-2007-1000397. PMID: 7660144. View Source
- [2] Jeske W, Fareed J, Eschenfelder V, Iqbal O, Hoppensteadt D, Ahsan A. Biochemical and pharmacologic characteristics of Reviparin, a low-molecular-mass heparin. Semin Thromb Hemost. 1997;23(2):119-28. doi: 10.1055/s-2007-996079. PMID: 9200335. View Source
- [3] Breddin HK. Reviparin sodium - a new low molecular weight heparin. Expert Opin Pharmacother. 2002 Feb;3(2):173-82. doi: 10.1517/14656566.3.2.173. PMID: 11829731. View Source
- [4] Hoppensteadt D, et al. Pharmacological profile of reviparin-sodium. Blood Coagul Fibrinolysis. 1993 Dec;4 Suppl 1:S11-6. PMID: 8180323. View Source
